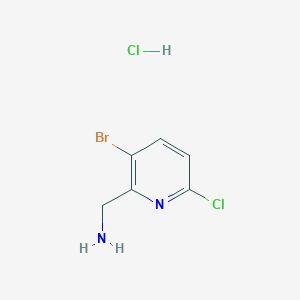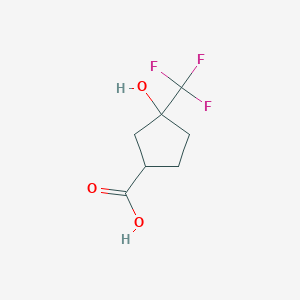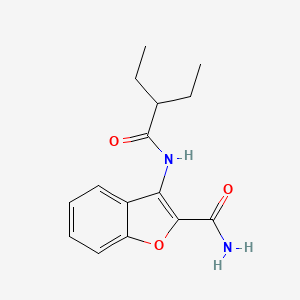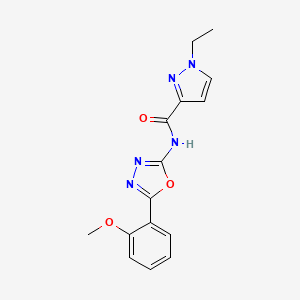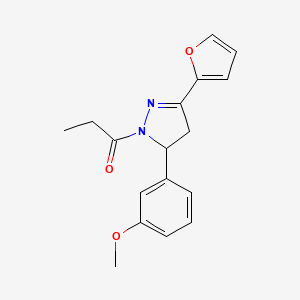
3-Formylphenyl 4-chlorobenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Formylphenyl 4-chlorobenzenesulfonate is an organic compound with the molecular formula C13H9ClO4S It is a derivative of benzenesulfonate, featuring a formyl group at the 3-position of the phenyl ring and a chlorine atom at the 4-position of the benzenesulfonate moiety
Wirkmechanismus
Target of Action
Similar compounds such as phenylboronic acids are known to inhibit serine protease and kinase enzymes, which play a crucial role in the growth, progression, and metastasis of tumor cells .
Mode of Action
It’s worth noting that similar compounds like phenylboronic acids are known to interact with their targets (serine protease and kinase enzymes) and cause changes that inhibit the growth and progression of tumor cells .
Biochemical Pathways
Phenylboronic acids, a related group of compounds, are known to affect the pathways involving serine protease and kinase enzymes .
Result of Action
Related compounds like phenylboronic acids are known to inhibit the growth, progression, and metastasis of tumor cells .
Biochemische Analyse
Biochemical Properties
The biochemical properties of 3-Formylphenyl 4-chlorobenzenesulfonate are not fully understood due to the limited information available. It is known that this compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve various biochemical reactions .
Cellular Effects
The effects of this compound on cells and cellular processes are not well-documented. It is known that this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is not fully understood. It is believed that this compound exerts its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
The metabolic pathways involving this compound are not well-documented. It is known that this compound can interact with various enzymes and cofactors .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well-documented. It is known that this compound can interact with various transporters or binding proteins .
Subcellular Localization
The subcellular localization of this compound is not well-documented. It is known that this compound can interact with various biomolecules, potentially influencing its activity or function .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Formylphenyl 4-chlorobenzenesulfonate can be synthesized under basic conditions by reacting 3-hydroxybenzaldehyde (salicylaldehyde) with 4-chlorobenzenesulfonyl chloride. The reaction likely proceeds through a nucleophilic acyl substitution mechanism where the phenoxide (formed by deprotonation of the phenol) acts as a nucleophile.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process typically includes the use of automated reactors and stringent quality control measures to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
3-Formylphenyl 4-chlorobenzenesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Products depend on the nucleophile used, e.g., 3-formylphenyl 4-methoxybenzenesulfonate.
Oxidation: 3-Formylphenyl 4-chlorobenzoic acid.
Reduction: 3-Hydroxymethylphenyl 4-chlorobenzenesulfonate.
Wissenschaftliche Forschungsanwendungen
3-Formylphenyl 4-chlorobenzenesulfonate is used in various scientific research applications:
Chemistry: As an intermediate in organic synthesis and for studying noncovalent interactions like hydrogen bonding, halogen bonding, and π-π stacking interactions.
Biology: Potential use in the development of biochemical assays and as a probe for studying enzyme-substrate interactions.
Medicine: Investigated for its potential role in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the synthesis of advanced materials and as a precursor for specialty chemicals.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Formylphenyl 4-chlorobenzenesulfonate
- 4-Formylphenyl 4-chlorobenzenesulfonate
- 3-Formylphenyl 4-bromobenzenesulfonate
Comparison
3-Formylphenyl 4-chlorobenzenesulfonate is unique due to the specific positioning of the formyl and chlorine groups, which influences its reactivity and interaction with other molecules. Compared to its positional isomers, it may exhibit different physical properties and reactivity patterns, making it suitable for specific applications in research and industry.
Eigenschaften
IUPAC Name |
(3-formylphenyl) 4-chlorobenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO4S/c14-11-4-6-13(7-5-11)19(16,17)18-12-3-1-2-10(8-12)9-15/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYWWZDUURHHYAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OS(=O)(=O)C2=CC=C(C=C2)Cl)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
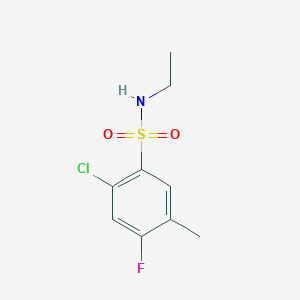

![(2E)-1-[4-(3-fluoropropoxy)phenyl]-3-[(4-methoxyphenyl)amino]prop-2-en-1-one](/img/structure/B2720021.png)

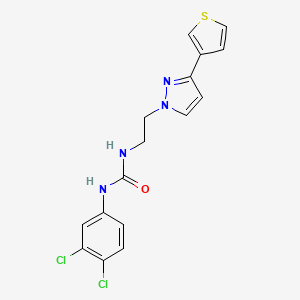
![5-Phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2720026.png)
